molecular formula C8H8O3S B14534361 Methyl 4-sulfanylphenyl carbonate CAS No. 62262-75-3

Methyl 4-sulfanylphenyl carbonate

Cat. No.: B14534361
CAS No.: 62262-75-3
M. Wt: 184.21 g/mol
InChI Key: AKSLPCYHPCZUTE-UHFFFAOYSA-N
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Description

Methyl 4-sulfanylphenyl carbonate is an organic compound characterized by the presence of a carbonate group attached to a phenyl ring substituted with a sulfanyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-sulfanylphenyl carbonate typically involves the reaction of 4-mercaptophenol with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-sulfanylphenyl carbonate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The carbonate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the carbonate group, forming carbamates or carbonates.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-mercaptophenol and methanol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Substitution: Amines, alcohols, in the presence of a base like triethylamine

    Hydrolysis: Acidic or basic aqueous solutions

Major Products:

    Oxidation: Sulfoxides, sulfones

    Substitution: Carbamates, carbonates

    Hydrolysis: 4-mercaptophenol, methanol

Scientific Research Applications

Methyl 4-sulfanylphenyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-sulfanylphenyl carbonate involves its interaction with nucleophiles, leading to the formation of various products through substitution reactions. The sulfanyl group can also undergo oxidation, affecting the compound’s reactivity and properties. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

    Methyl 4-hydroxyphenyl carbonate: Similar structure but with a hydroxyl group instead of a sulfanyl group.

    Methyl 4-nitrophenyl carbonate: Contains a nitro group, leading to different reactivity and applications.

    Methyl 4-aminophenyl carbonate:

Uniqueness: Methyl 4-sulfanylphenyl carbonate is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties, such as increased nucleophilicity and the ability to undergo oxidation to form sulfoxides and sulfones. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

62262-75-3

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

methyl (4-sulfanylphenyl) carbonate

InChI

InChI=1S/C8H8O3S/c1-10-8(9)11-6-2-4-7(12)5-3-6/h2-5,12H,1H3

InChI Key

AKSLPCYHPCZUTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC1=CC=C(C=C1)S

Origin of Product

United States

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